molecular formula C8H5ClN2O2 B1621880 5-Amino-6-chloroisoindoline-1,3-dione CAS No. 5566-48-3

5-Amino-6-chloroisoindoline-1,3-dione

Cat. No.: B1621880
CAS No.: 5566-48-3
M. Wt: 196.59 g/mol
InChI Key: IQKKTRRHCGJXKQ-UHFFFAOYSA-N
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Description

5-Amino-6-chloroisoindoline-1,3-dione is a chemical compound with the molecular formula C8H5ClN2O2. It is an isoindoline derivative, characterized by the presence of an amino group at the 5th position and a chlorine atom at the 6th position on the isoindoline-1,3-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloroisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of 5-amino-6-chloro-phthalic anhydride with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as toluene or ethanol, and the temperature is maintained between 60-80°C to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-chloroisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-6-chloroisoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-6-chloroisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-isoindoline-1,3-dione
  • 6-Chloro-isoindoline-1,3-dione
  • 5,6-Dichloroisoindoline-1,3-dione

Uniqueness

5-Amino-6-chloroisoindoline-1,3-dione is unique due to the presence of both an amino group and a chlorine atom on the isoindoline-1,3-dione core. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-amino-6-chloroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKKTRRHCGJXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1N)Cl)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384191
Record name 5-AMINO-6-CHLOROISOINDOLINE-1,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5566-48-3
Record name 5-AMINO-6-CHLOROISOINDOLINE-1,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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